N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE
Description
N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(quinolin-2-ylsulfanyl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group at the 5-position and a quinoline-2-ylsulfanylacetamide moiety at the 3-position. Its molecular formula is C₁₉H₁₃ClN₄OS₂, with a molar mass of 420.91 g/mol.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-quinolin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS2/c20-14-8-5-13(6-9-14)18-23-19(24-27-18)22-16(25)11-26-17-10-7-12-3-1-2-4-15(12)21-17/h1-10H,11H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIZEGISBQWQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate thiadiazole is then reacted with quinoline-2-thiol under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and electrophiles such as alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(quinolin-2-ylsulfanyl)acetamide has shown promising anticancer activity. Studies indicate that the compound can inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor interaction.
- Case Study : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its structural components allow it to interact with microbial targets effectively.
- Data Table : Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium smegmatis | 6.25 µg/ml | |
| Pseudomonas aeruginosa | 12.5 µg/ml | |
| Candida albicans | 8.0 µg/ml |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Acetylcholinesterase Inhibition
Another significant application is in neuropharmacology, where the compound has been evaluated for its acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The compound belongs to a class of acetamide derivatives with heterocyclic cores. Key structural analogs include:
Key Observations :
- The quinoline-sulfanyl group in the target compound distinguishes it from analogs with simpler aromatic substituents (e.g., furan or benzyl groups) .
Divergences :
- Substituent-specific reagents: The use of 1-(2,3-dichlorophenyl)piperazine in versus quinoline-2-thiol in the target compound necessitates tailored synthetic steps .
Biological Activity
N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a thiadiazole ring , which is known for its diverse biological activities. The molecular formula is , and its structure includes a 4-chlorophenyl group and a quinoline moiety, contributing to its reactivity and interaction with biological targets.
Synthesis Methods:
- Thiadiazole Formation : The initial step involves the cyclization of thiosemicarbazide derivatives with chlorinated aromatic compounds under acidic conditions.
- Functionalization : Subsequent reactions introduce the quinoline and acetamide groups, enhancing the compound's biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiadiazole ring can inhibit various enzymes involved in critical pathways such as:
- Carbonic Anhydrase Inhibition : This has been linked to anti-glaucoma and anti-cancer activities .
- Antitumor Mechanisms : Research indicates that thiadiazole derivatives can inhibit DNA synthesis in cancer cells without affecting protein synthesis, thus selectively targeting tumorigenesis .
Anticancer Activity
Several studies have reported the anticancer potential of thiadiazole derivatives:
- In vitro Studies : Compounds containing the thiadiazole ring showed significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung carcinoma (A549) cells . For instance, specific derivatives demonstrated IC50 values lower than standard chemotherapeutics like cisplatin.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | A549 | 8.03 |
| Example 2 | MDA-MB-231 | 3.3 |
Antimicrobial Activity
Thiadiazole derivatives have also shown promise as antimicrobial agents. Some compounds exhibited effective inhibition against bacterial strains and fungi, suggesting their potential as therapeutic agents in infectious diseases .
Anti-inflammatory Effects
Research indicates that certain derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or enzymes like COX .
Case Studies
- Antitumor Efficacy Study : A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant apoptosis induction in treated cells compared to controls.
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer proliferation pathways. The findings suggested a high binding affinity due to the presence of multiple functional groups capable of forming hydrogen bonds with active sites on target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
